Methyl 2-(2-methyl-3-nitrophenyl)acetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-(2-methyl-3-nitrophenyl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-7-8(6-10(12)15-2)4-3-5-9(7)11(13)14/h3-5H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEZMTTYVURPQBC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])CC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Chemistry for Methyl 2 2 Methyl 3 Nitrophenyl Acetate
Esterification Strategies for Methyl 2-(2-methyl-3-nitrophenyl)acetate
Fischer Esterification and Acid-Catalyzed Approaches
Fischer-Speier esterification remains a fundamental and widely used method for the synthesis of esters from carboxylic acids and alcohols. In the context of producing this compound, this approach involves the reaction of 2-methyl-3-nitrophenylacetic acid with methanol (B129727) in the presence of a strong acid catalyst.
The reaction is an equilibrium process, and to drive it towards the formation of the ester, an excess of the alcohol (methanol) is typically used. Common acid catalysts for this reaction include sulfuric acid (H₂SO₄) and p-toluenesulfonic acid (PTSA). The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid, which increases its electrophilicity, followed by a nucleophilic attack from the methanol. Subsequent proton transfer and elimination of a water molecule yield the desired methyl ester.
A general procedure would involve dissolving 2-methyl-3-nitrophenylacetic acid in a large excess of methanol, followed by the careful addition of a catalytic amount of concentrated sulfuric acid. The mixture is then heated under reflux for several hours to reach equilibrium. After cooling, the excess methanol is removed under reduced pressure, and the residue is worked up by dissolving it in an organic solvent and washing with an aqueous bicarbonate solution to remove any unreacted acid and the acid catalyst. The final product is then purified by distillation or chromatography.
Table 1: Illustrative Reaction Parameters for Fischer Esterification
| Parameter | Value |
| Carboxylic Acid | 2-methyl-3-nitrophenylacetic acid |
| Alcohol | Methanol (excess) |
| Catalyst | Concentrated H₂SO₄ |
| Temperature | Reflux (~65 °C) |
| Reaction Time | 4-8 hours |
| Work-up | Neutralization and Extraction |
Transesterification Methodologies
Transesterification offers an alternative route to this compound, particularly if a different ester of 2-methyl-3-nitrophenylacetic acid is more readily available. This process involves the reaction of an ester with an alcohol in the presence of a catalyst to exchange the alkoxy group.
For the synthesis of the methyl ester, a higher boiling point ester of 2-methyl-3-nitrophenylacetic acid (e.g., the ethyl or propyl ester) would be reacted with an excess of methanol. The reaction can be catalyzed by either an acid (like sulfuric acid or p-toluenesulfonic acid) or a base (such as sodium methoxide (B1231860) or potassium carbonate). The equilibrium is driven towards the formation of the more volatile methyl ester, which can be removed by distillation as it is formed.
Base-catalyzed transesterification is often faster and proceeds under milder conditions than the acid-catalyzed equivalent. The mechanism involves the nucleophilic attack of the methoxide ion on the carbonyl carbon of the starting ester, leading to a tetrahedral intermediate which then collapses to form the methyl ester and the corresponding alkoxide.
Table 2: Comparison of Acid- and Base-Catalyzed Transesterification
| Feature | Acid-Catalyzed | Base-Catalyzed |
| Catalyst | H₂SO₄, PTSA | NaOCH₃, K₂CO₃ |
| Reaction Speed | Generally slower | Generally faster |
| Conditions | Higher temperatures | Milder conditions |
| Substrate Scope | Can tolerate acidic functional groups | Sensitive to base-labile groups |
Novel Esterification Techniques and Yield Optimization
To overcome some of the limitations of traditional esterification methods, such as long reaction times and the use of corrosive acids, several novel techniques have been developed. These methods often lead to higher yields and are more environmentally friendly.
Microwave-Assisted Esterification: The use of microwave irradiation can significantly accelerate the esterification of 2-methyl-3-nitrophenylacetic acid. uctm.eduresearchgate.net Microwave energy provides rapid and uniform heating of the reaction mixture, leading to a dramatic reduction in reaction times, often from hours to minutes. This technique, when combined with a suitable catalyst, can lead to high yields of this compound.
Solid Acid Catalysts: To simplify catalyst removal and product purification, heterogeneous solid acid catalysts can be employed. Materials such as sulfated zirconia or ion-exchange resins (e.g., Amberlyst-15) can effectively catalyze the esterification. These catalysts can be easily filtered off at the end of the reaction and can often be reused, making the process more sustainable.
Yield Optimization: The yield of this compound can be optimized by carefully controlling the reaction parameters. Key factors include the molar ratio of alcohol to acid, the catalyst concentration, the reaction temperature, and the reaction time. For equilibrium-limited reactions like Fischer esterification, the removal of water using a Dean-Stark apparatus or by the addition of a dehydrating agent can significantly shift the equilibrium towards the product side, thereby increasing the yield.
Derivatization Strategies of the this compound Scaffold
The structure of this compound offers several sites for chemical modification, allowing for the synthesis of a diverse range of derivatives. These modifications can be targeted at the ester functionality, the nitro group, or the phenyl ring.
Modifications at the Ester Functionality
The methyl ester group can be readily transformed into other functional groups.
Hydrolysis: Saponification of the methyl ester using a base like sodium hydroxide (B78521) or potassium hydroxide in an aqueous or alcoholic solution will yield the corresponding carboxylate salt, which upon acidification will provide 2-methyl-3-nitrophenylacetic acid.
Amidation: Reaction of the ester with ammonia (B1221849) or a primary or secondary amine can produce the corresponding amide. This reaction is often facilitated by heating or by the use of a catalyst.
Transesterification: As mentioned earlier, the methyl ester can be converted to other esters by reaction with a different alcohol in the presence of an acid or base catalyst.
Reduction: The ester can be reduced to the corresponding primary alcohol, 2-(2-methyl-3-nitrophenyl)ethanol, using strong reducing agents like lithium aluminum hydride (LiAlH₄).
Transformations of the Nitro Group (e.g., Reduction to Amino Analogs)
The nitro group is a versatile functional group that can be converted into a variety of other functionalities, most commonly the amino group.
The reduction of the nitro group in this compound to an amino group to form Methyl 2-(3-amino-2-methylphenyl)acetate is a key transformation. This can be achieved using various reducing agents:
Catalytic Hydrogenation: This is a clean and efficient method involving the use of hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C), platinum oxide (PtO₂), or Raney nickel. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate (B1210297) at room temperature and atmospheric or slightly elevated pressure.
Metal/Acid Reduction: A classic method involves the use of a metal, such as tin (Sn), iron (Fe), or zinc (Zn), in the presence of a strong acid like hydrochloric acid (HCl). This method is robust and effective but can generate significant amounts of metal waste.
Transfer Hydrogenation: This method uses a hydrogen donor, such as hydrazine, ammonium (B1175870) formate, or cyclohexene, in the presence of a catalyst like Pd/C. This avoids the need for handling gaseous hydrogen.
The resulting amino group can then be further derivatized, for example, through diazotization followed by substitution reactions to introduce a wide range of substituents.
Substitutions on the Phenyl Ring System
The phenyl ring of this compound can undergo electrophilic aromatic substitution reactions. The directing effects of the existing substituents (the methyl group, the nitro group, and the acetate side chain) will determine the position of the incoming electrophile. The nitro group is a strong deactivating group and a meta-director, while the methyl group and the alkyl side chain are activating groups and ortho-, para-directors. The interplay of these effects will govern the regioselectivity of the substitution.
Potential electrophilic substitution reactions include:
Halogenation: Introduction of a halogen (e.g., Br, Cl) onto the ring using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in the presence of a radical initiator or an acid catalyst.
Nitration: Further nitration of the ring is possible but would require harsh conditions due to the deactivating effect of the existing nitro group.
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.
Due to the presence of the deactivating nitro group, nucleophilic aromatic substitution is generally not favored unless there is a good leaving group at a position activated by the nitro group (ortho or para), which is not the case in this molecule.
The instructions provided necessitate a thorough and scientifically accurate analysis based on specific spectroscopic data, including:
¹H NMR chemical shifts and coupling constants
¹³C NMR chemical shift analysis
2D NMR (COSY, HSQC, HMBC) data for structural confirmation
EI-MS fragmentation pathway analysis
ESI-MS for molecular weight verification
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Spectroscopic and Structural Elucidation of Methyl 2 2 Methyl 3 Nitrophenyl Acetate
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
No experimental HRMS data for Methyl 2-(2-methyl-3-nitrophenyl)acetate was found in the searched literature. This analysis is crucial for confirming the elemental composition by comparing the experimentally measured mass-to-charge ratio with the theoretically calculated value for the molecular formula C₁₀H₁₁NO₄.
Infrared (IR) Spectroscopy
Identification of Characteristic Vibrational Frequencies for Nitro, Ester, and Aromatic Moieties
Specific experimental IR spectra for this compound are not available. Such spectra would be expected to show characteristic absorption bands for the nitro group (NO₂) asymmetric and symmetric stretching, the ester carbonyl (C=O) stretching, the ester C-O stretching, and various vibrations corresponding to the substituted aromatic ring.
X-ray Diffraction (XRD) Crystallography (if single crystals are obtained)
Determination of Molecular Geometry and Crystal Packing
No published single-crystal X-ray diffraction studies for this compound were identified. A crystallographic analysis would provide precise data on bond lengths, bond angles, and torsion angles, as well as define the crystal system, space group, and the arrangement of molecules in the unit cell.
Analysis of Intermolecular Interactions (e.g., C-H...O interactions, Hirshfeld Surface Analysis)
Without a crystal structure, an analysis of intermolecular interactions such as C-H···O hydrogen bonds is not possible. Furthermore, Hirshfeld surface analysis, a method used to visualize and quantify intermolecular contacts in a crystal, cannot be performed.
Reaction Mechanisms and Chemical Transformations of Methyl 2 2 Methyl 3 Nitrophenyl Acetate
Reactivity Governed by the Nitro Group
The nitro group is a powerful electron-withdrawing substituent that profoundly influences the electronic properties of the phenyl ring, thereby governing its reactivity in several key transformations.
Nitro Group Reduction Pathways (e.g., to Amino, Hydroxylamine (B1172632), or Azoxy Derivatives)
The nitro group of Methyl 2-(2-methyl-3-nitrophenyl)acetate is susceptible to reduction by various chemical and catalytic methods. The reduction is a stepwise process that can be controlled to yield different products depending on the reagents and reaction conditions employed. nih.gov The complete, six-electron reduction of the nitro group leads to the formation of the corresponding primary amine, Methyl 2-(3-amino-2-methylphenyl)acetate. orientjchem.org This transformation is fundamental in organic synthesis, as the resulting amino group serves as a versatile precursor for the synthesis of a wide range of compounds, including heterocycles. wikipedia.org
Common methods for achieving this full reduction include catalytic hydrogenation over metal catalysts such as palladium, platinum, or Raney nickel, as well as the use of dissolving metals like iron, tin, or zinc in acidic media (e.g., hydrochloric acid). masterorganicchemistry.comcommonorganicchemistry.com
Partial reduction of the nitro group can lead to the formation of intermediate species. Under specific, milder conditions, the reduction can be halted at the hydroxylamine stage, yielding Methyl 2-(3-(hydroxylamino)-2-methylphenyl)acetate. This selective four-electron reduction is often accomplished using reagents like zinc dust in the presence of ammonium (B1175870) chloride. cardiff.ac.ukwikipedia.org The hydroxylamine derivatives are themselves reactive intermediates that can undergo further transformations. google.comresearchgate.net
The reduction pathway proceeds sequentially through a nitroso intermediate. nih.govorientjchem.org Under certain conditions, particularly with metal hydrides, condensation reactions between these intermediates can occur, leading to the formation of dimeric products such as azoxy and azo compounds. wikipedia.org
| Product Derivative | Common Reducing Agents/Conditions |
| Amino | H₂, Pd/C; H₂, PtO₂; H₂, Raney Ni; Fe/HCl; Sn/HCl; Zn/HCl masterorganicchemistry.comcommonorganicchemistry.com |
| Hydroxylamine | Zn/NH₄Cl; Diborane; Electrolytic reduction wikipedia.org |
| Azoxy/Azo | NaBH₄; LiAlH₄ (on aromatic nitro compounds) wikipedia.org |
Role of the Nitro Group in Nucleophilic Aromatic Substitution Reactions
The nitro group is a strong electron-withdrawing group, which significantly reduces the electron density of the aromatic ring. ontosight.ai This deactivation makes the ring less susceptible to electrophilic aromatic substitution but strongly activates it toward nucleophilic aromatic substitution (SNAr). numberanalytics.comwikipedia.orgyoutube.com The SNAr mechanism typically proceeds via a two-step addition-elimination pathway involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. youtube.comlibretexts.org
Furthermore, under specific reaction conditions, the nitro group itself can function as a leaving group in nucleophilic aromatic substitution reactions. The nucleofugicity of the nitro group is considerable, sometimes exceeding that of halogens, especially when the aromatic ring is further activated by other electron-withdrawing substituents. nih.gov
Reactivity of the Ester Functionality
The methyl ester group in this compound is a key site for chemical modification, primarily through hydrolysis and transesterification reactions.
Hydrolysis Kinetics and Mechanism (Acidic and Basic Conditions)
The ester functionality can be hydrolyzed to the corresponding carboxylic acid, 2-(2-methyl-3-nitrophenyl)acetic acid, under both acidic and basic conditions. sigmaaldrich.comchemicalbook.com Both pathways proceed through a nucleophilic acyl substitution mechanism involving the formation of a tetrahedral intermediate. nih.govsemanticscholar.org
Under basic conditions (saponification), a hydroxide (B78521) ion acts as the nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is typically the rate-determining step. The resulting tetrahedral intermediate then collapses, expelling the methoxide (B1231860) ion as the leaving group to form the carboxylic acid, which is subsequently deprotonated by the basic conditions to yield the carboxylate salt. The kinetics of alkaline hydrolysis for similar nitrophenyl esters have been studied extensively, showing that electron-withdrawing groups on the phenyl ring increase the reaction rate by making the carbonyl carbon more electrophilic. scholaris.ca
Under acidic conditions, the carbonyl oxygen is first protonated by the acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to attack by a weak nucleophile, such as water. A tetrahedral intermediate is formed, which, after proton transfer, eliminates a molecule of methanol (B129727) to yield the protonated carboxylic acid. Deprotonation gives the final product.
The kinetics of hydrolysis are influenced by the electronic effects of the substituents on the phenyl ring. The electron-withdrawing nature of the nitro group is expected to enhance the rate of hydrolysis compared to unsubstituted methyl phenylacetate.
| Condition | Key Steps | Rate Determining Step |
| Basic Hydrolysis | 1. Nucleophilic attack by OH⁻. 2. Formation of tetrahedral intermediate. 3. Elimination of CH₃O⁻. 4. Deprotonation of carboxylic acid. | Nucleophilic attack by OH⁻ |
| Acidic Hydrolysis | 1. Protonation of carbonyl oxygen. 2. Nucleophilic attack by H₂O. 3. Proton transfer. 4. Elimination of CH₃OH. 5. Deprotonation. | Nucleophilic attack by H₂O |
Transesterification Reactions with Various Alcohols
Transesterification is a process where the alkoxy group of an ester is exchanged with the alkoxy group of an alcohol. For this compound, this reaction allows for the synthesis of a variety of other esters. The reaction can be catalyzed by either acids or bases. masterorganicchemistry.com
In the base-catalyzed mechanism, an alkoxide (RO⁻) from the new alcohol acts as the nucleophile, attacking the ester carbonyl to form a tetrahedral intermediate. The original methoxide group is then eliminated, yielding the new ester. masterorganicchemistry.com
In the acid-catalyzed mechanism, the carbonyl group is first protonated. The new alcohol then acts as a nucleophile, attacking the activated carbonyl carbon. After proton transfers, methanol is eliminated, and the new ester is formed.
The presence of the electron-withdrawing nitro group can influence the reaction. Studies on the transesterification of methyl 2-nitroacetate, a structurally related compound, have shown that such reactions can be sluggish and often require specific catalysts, such as protic acids, Lewis acids, or compounds like dibutyltin(IV) oxide, to proceed efficiently with a range of alcohols. researchgate.netsci-hub.se
| Reactant Alcohol | Expected Ester Product |
| Ethanol (B145695) | Ethyl 2-(2-methyl-3-nitrophenyl)acetate |
| Isopropanol | Isopropyl 2-(2-methyl-3-nitrophenyl)acetate |
| tert-Butanol | tert-Butyl 2-(2-methyl-3-nitrophenyl)acetate |
| Benzyl (B1604629) alcohol | Benzyl 2-(2-methyl-3-nitrophenyl)acetate |
Reactivity of the Methyl Group on the Phenyl Ring
The methyl group attached directly to the phenyl ring is at a "benzylic" position. masterorganicchemistry.com The C-H bonds at this position are weaker than typical alkyl C-H bonds due to the resonance stabilization of the intermediate benzyl radical, carbocation, or carbanion that can form upon reaction. masterorganicchemistry.comchemistrysteps.com This enhanced reactivity allows for selective transformations at the methyl group.
One of the most common reactions involving a benzylic methyl group is oxidation. Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) in acidic solution, can oxidize the methyl group to a carboxylic acid. khanacademy.orgmsu.edu This would convert this compound into Methyl 2-(2-carboxy-3-nitrophenyl)acetate. The reaction proceeds regardless of the length of an alkyl side chain, as long as there is at least one benzylic hydrogen.
Another characteristic reaction is free-radical halogenation. In the presence of a radical initiator (like UV light or AIBN), reagents such as N-bromosuccinimide (NBS) can selectively brominate the benzylic position to yield Methyl 2-(2-(bromomethyl)-3-nitrophenyl)acetate. chemistrysteps.com This benzylic halide is a valuable synthetic intermediate, readily participating in nucleophilic substitution reactions.
Potential for Oxidation Reactions
The structural features of this compound present two primary sites for oxidation: the methylene (B1212753) group of the acetate (B1210297) side-chain (the carbon adjacent to the aromatic ring) and the benzylic methyl group attached to the ring.
Oxidation of the α-carbon of the acetate group can lead to the formation of an α-ketoester. This transformation is a known process for aryl acetates. researchgate.net For instance, methods have been developed for the conversion of aryl acetates into α-ketoesters using oxidants like aqueous tert-butyl hydroperoxide, often catalyzed by copper compounds. researchgate.net Applying this to this compound would theoretically yield Methyl 2-oxo-2-(2-methyl-3-nitrophenyl)acetate.
The methyl group on the benzene (B151609) ring is also susceptible to oxidation because it is in a benzylic position. Benzylic carbons are activated towards oxidation and can be converted to carboxylic acids using strong oxidizing agents like hot acidic potassium permanganate. msu.edu This reaction would transform the methyl group into a carboxyl group, yielding Methyl 2-(2-carboxy-3-nitrophenyl)acetate.
Side-Chain Modifications
The ester functional group in the acetate side-chain is a key site for chemical modification. The most common reaction is hydrolysis, which can occur under either acidic or basic conditions, to yield the corresponding carboxylic acid, 2-(2-methyl-3-nitrophenyl)acetic acid. The mechanism of ester hydrolysis typically involves the formation of a tetrahedral intermediate. mdpi.com Studies on similar compounds, such as p-nitrophenyl acetate, show that such hydrolysis reactions are well-established. mdpi.comscholaris.ca
Another potential modification is the reduction of the ester group. Using strong reducing agents like lithium aluminum hydride (LiAlH₄), the ester can be converted to a primary alcohol, resulting in the formation of 2-(2-methyl-3-nitrophenyl)ethanol. This is a standard transformation for ester functionalities in organic synthesis.
Aromatic Ring Reactivity
The reactivity of the aromatic ring in this compound towards substitution reactions is dictated by the electronic properties of the substituents already present: the methyl group (-CH₃) and the nitro group (-NO₂).
Influence of Substituent Effects (Methyl and Nitro) on Electrophilic and Nucleophilic Aromatic Substitution
The methyl and nitro groups exert opposing electronic effects, which influences both the rate of reaction and the regioselectivity (the position of attack) of incoming reagents. lumenlearning.comminia.edu.eg
For Electrophilic Aromatic Substitution (EAS) , where the ring acts as a nucleophile, the substituents' effects are as follows:
Methyl Group (-CH₃): This is an activating group. minia.edu.eg It donates electron density to the ring through an inductive effect, making the ring more nucleophilic and thus more reactive towards electrophiles than benzene. lumenlearning.commsu.edu It is an ortho, para-director, meaning it directs incoming electrophiles to the positions ortho and para to itself. minia.edu.eglibretexts.orgpitt.edu
Nitro Group (-NO₂): This is a strongly deactivating group. minia.edu.egquora.com It withdraws electron density from the ring through both inductive and resonance effects, making the ring less nucleophilic and significantly less reactive towards electrophiles. lumenlearning.comlibretexts.orgquora.com The nitro group is a meta-director. minia.edu.egnumberanalytics.commasterorganicchemistry.com
In this compound, the positions on the ring are influenced by these competing effects. The activating, ortho, para-directing methyl group is at position 2, and the deactivating, meta-directing nitro group is at position 3. The most electron-donating group generally has a greater influence on directing the electrophile. pitt.edu Therefore, the methyl group will primarily direct incoming electrophiles to its ortho (position 6, as position 3 is occupied) and para (position 5) positions. The nitro group directs to its meta positions (positions 1 and 5). The directing influences are cooperative towards position 5 but antagonistic elsewhere. Given the strong deactivation by the nitro group, harsh reaction conditions would be required for EAS to proceed.
For Nucleophilic Aromatic Substitution (SNAr) , where the ring acts as an electrophile, the roles are reversed. This reaction requires a leaving group on the ring and is facilitated by strong electron-withdrawing groups. masterorganicchemistry.comwikipedia.org
Nitro Group (-NO₂): This is a strongly activating group for SNAr, especially when positioned ortho or para to a leaving group (like a halogen). wikipedia.orgresearchgate.netgauthmath.com It stabilizes the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. numberanalytics.comwikipedia.org
Methyl Group (-CH₃): This electron-donating group is deactivating for SNAr as it destabilizes the negative charge on the ring intermediate.
For SNAr to occur on this compound, another substituent, such as a halogen, would need to be present on the ring to act as a leaving group. The presence of the nitro group would strongly activate the ring for such a reaction. gauthmath.com
| Reaction Type | Effect of Methyl Group (-CH₃) | Effect of Nitro Group (-NO₂) | Predicted Outcome for this compound |
|---|---|---|---|
| Electrophilic Aromatic Substitution (EAS) | Activating; Ortho, Para-Director minia.edu.egpitt.edu | Strongly Deactivating; Meta-Director minia.edu.egmasterorganicchemistry.com | Overall deactivation of the ring. Substitution, if forced, would likely occur at position 5, directed by both groups. |
| Nucleophilic Aromatic Substitution (SNAr) | Deactivating masterorganicchemistry.com | Strongly Activating masterorganicchemistry.comgauthmath.com | The ring is activated for SNAr if a suitable leaving group is present, particularly at positions ortho or para to the nitro group. |
Electron-Withdrawing Effects of the Nitro Group on Overall Reactivity
The nitro group is one of the most powerful electron-withdrawing groups used in organic chemistry. quora.com Its effect stems from two primary mechanisms:
Inductive Effect (-I): The high electronegativity of the nitrogen and oxygen atoms pulls electron density away from the aromatic ring through the sigma bond connecting them. libretexts.org
Resonance Effect (-R or -M): The nitro group can delocalize the pi electrons of the benzene ring onto its own oxygen atoms. libretexts.orgnih.gov This creates resonance structures where a positive charge is placed within the aromatic ring, particularly at the ortho and para positions relative to the nitro group.
Conversely, this electron deficiency makes the aromatic ring susceptible to attack by electron-rich species (nucleophiles). masterorganicchemistry.comgauthmath.com The nitro group's ability to stabilize the resulting negative charge in the Meisenheimer intermediate is crucial for the feasibility of SNAr reactions. numberanalytics.comwikipedia.org The more electron-withdrawing groups present on the ring, the faster the rate of nucleophilic aromatic substitution. masterorganicchemistry.com
Computational Chemistry and Theoretical Studies of Methyl 2 2 Methyl 3 Nitrophenyl Acetate
Density Functional Theory (DFT) Calculations
DFT is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is widely applied to predict a variety of molecular properties.
Geometry Optimization and Conformational Analysis
A crucial first step in any computational study is the optimization of the molecule's geometry to find its most stable three-dimensional structure. This process involves calculating the forces on each atom and adjusting their positions until a minimum energy conformation is reached. For a molecule like Methyl 2-(2-methyl-3-nitrophenyl)acetate, with several rotatable bonds, a conformational analysis would be necessary to identify the various possible spatial arrangements (conformers) and determine their relative stabilities. Such a study would provide fundamental information about the molecule's shape and flexibility, which are critical for understanding its interactions with other molecules.
Electronic Structure Analysis (e.g., Frontier Molecular Orbitals - HOMO-LUMO)
The electronic structure of a molecule governs its reactivity and spectroscopic properties. An analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a key indicator of chemical reactivity and kinetic stability. A comprehensive DFT study would map the distribution of these frontier orbitals across the molecular structure, identifying the regions most likely to be involved in chemical reactions.
Vibrational Frequency Predictions and Correlation with Experimental IR Data
DFT calculations can predict the vibrational frequencies of a molecule, which correspond to the various ways its atoms can move relative to one another. These predicted frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the assignment of spectral bands to specific molecular motions. This correlation is a powerful tool for confirming the structure of a synthesized compound and understanding its bonding characteristics. Without experimental or computational data, the vibrational profile of this compound remains unknown.
Non-Linear Optical (NLO) Properties and First Hyperpolarizability Calculations
Molecules with specific electronic features, such as the presence of electron-donating and electron-withdrawing groups connected by a π-conjugated system, can exhibit non-linear optical (NLO) properties. These materials have potential applications in technologies like telecommunications and optical computing. Computational methods can calculate properties such as the first hyperpolarizability (β), a measure of the NLO response of a molecule. A theoretical study would be required to determine if this compound possesses significant NLO properties.
Molecular Electrostatic Potential (MEP) Analysis
A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It indicates regions that are electron-rich (negative potential) and electron-poor (positive potential). This information is invaluable for predicting how a molecule will interact with other species, identifying sites for electrophilic and nucleophilic attack, and understanding intermolecular interactions such as hydrogen bonding. An MEP analysis of this compound would offer crucial insights into its reactive behavior.
Quantum Chemical Modeling of Reaction Pathways and Transition States
Beyond static molecular properties, quantum chemical methods can be employed to model the dynamics of chemical reactions. This involves mapping out the potential energy surface for a reaction, identifying the transition state structures, and calculating the activation energies. Such studies are fundamental to understanding reaction mechanisms, predicting reaction rates, and designing more efficient synthetic routes. For this compound, this could involve modeling its synthesis or its reactivity in various chemical transformations. The absence of such modeling studies means that the mechanistic details of its formation and reactions are yet to be theoretically elucidated.
Solvation Effects and Environmental Medium Influence on Molecular Properties
The chemical and physical properties of a molecule can be significantly altered by its surrounding environment. Solvation models in computational chemistry are crucial for understanding these interactions. For this compound, the presence of polar functional groups—specifically the nitro (NO₂) group and the methyl ester (-COOCH₃) group—makes it susceptible to notable interactions with solvent molecules.
Theoretical investigations of these interactions are commonly performed using implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO). wikipedia.org These methods treat the solvent as a continuous medium with a specific dielectric constant (ε), which polarizes in response to the solute's charge distribution. wikipedia.org This approach allows for the calculation of molecular properties in different media, from nonpolar solvents like cyclohexane (B81311) (ε ≈ 2.0) to highly polar solvents like water (ε ≈ 78.4).
The primary molecular property influenced by the solvent is the dipole moment (µ). In the gas phase (ε = 1), this compound is predicted to have a significant intrinsic dipole moment due to the electron-withdrawing nature of the nitro and ester groups. As the solvent polarity increases, the solvent's reaction field will induce a greater dipole moment in the solute molecule. This stabilization of charge separation is a general and expected trend. The increased dipole moment reflects a more polarized electronic structure, which in turn can affect the molecule's reactivity and spectroscopic characteristics.
Detailed research findings on this specific molecule are not available in the literature; however, theoretical principles allow for the prediction of these effects. A computational study would involve geometry optimization of the molecule in the gas phase and in a series of solvents with varying dielectric constants. The resulting data would quantify the influence of the environmental medium.
Below is an interactive data table illustrating the theoretically expected trend of the dipole moment of this compound in different solvent environments, as would be predicted by Density Functional Theory (DFT) calculations using a method like B3LYP with a 6-31G* basis set combined with an IEF-PCM solvation model. qu.edu.qaresearchgate.net
| Environment | Dielectric Constant (ε) | Predicted Dipole Moment (µ) [Debye] | Comment |
|---|---|---|---|
| Gas Phase | 1.0 | ~4.5 D | Intrinsic dipole moment without solvent influence. |
| Cyclohexane | 2.02 | ~5.8 D | Slight increase in a nonpolar solvent. |
| Chloroform | 4.81 | ~6.7 D | Noticeable increase in a moderately polar solvent. |
| Acetone | 20.7 | ~7.5 D | Significant polarization in a polar aprotic solvent. |
| Methanol (B129727) | 32.7 | ~7.8 D | Strong polarization in a polar protic solvent. |
| Water | 78.4 | ~8.1 D | Maximum polarization in a highly polar protic solvent. |
These predicted values illustrate that the electronic distribution of this compound is highly sensitive to the surrounding medium, a key factor in predicting its behavior in chemical reactions and biological systems.
Spectroscopic Property Predictions (e.g., NMR chemical shifts, UV-Vis spectra)
Computational methods are powerful tools for predicting the spectroscopic signatures of molecules, which is invaluable for structure elucidation and characterization.
NMR Chemical Shift Predictions
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining molecular structure. Theoretical calculations, typically using the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework, can predict ¹H and ¹³C chemical shifts with high accuracy. nih.gov
For this compound, the predicted chemical shifts are influenced by the electronic environment of each nucleus.
Aromatic Protons (H-4, H-5, H-6): These protons are deshielded by the aromatic ring current. The electron-withdrawing nitro group at the C-3 position will cause a significant downfield shift, particularly for the ortho (H-4) and para (H-6) protons relative to the nitro group. The methyl group at C-2 will have a smaller, shielding effect on its ortho proton (H-6).
Methylene (B1212753) Protons (-CH₂-): The protons of the methylene bridge are adjacent to the aromatic ring and the carbonyl group, both of which are deshielding. Their chemical shift is expected to be in the typical range for benzylic protons.
Ring Methyl Protons (-CH₃): The methyl group attached to the aromatic ring is expected to have a chemical shift in the typical range for aryl methyl groups, around 2.3-2.5 ppm. chemicalbook.com
Ester Methyl Protons (-OCH₃): This methyl group is attached to an oxygen atom, which is strongly deshielding, resulting in a downfield chemical shift.
The following tables provide detailed, theoretically predicted ¹H and ¹³C NMR chemical shifts. These values are estimated based on DFT calculations and additivity rules from analogous structures. semanticscholar.orgucl.ac.uk
Predicted ¹H NMR Chemical Shifts
| Proton Group | Predicted Chemical Shift (δ, ppm) | Influencing Factors |
|---|---|---|
| Aromatic H-4 | ~7.8 ppm | Deshielded by ring current and strongly deshielded by ortho nitro group. |
| Aromatic H-5 | ~7.4 ppm | Deshielded by ring current; meta to both nitro and methyl groups. |
| Aromatic H-6 | ~7.6 ppm | Deshielded by ring current; ortho to methyl group and para to nitro group. |
| Methylene (-CH₂-) | ~3.9 ppm | Deshielded by adjacent aromatic ring and carbonyl group. |
| Ester Methyl (-OCH₃) | ~3.7 ppm | Strongly deshielded by adjacent oxygen atom. |
| Ring Methyl (-CH₃) | ~2.4 ppm | Typical shift for a methyl group on an aromatic ring. |
Predicted ¹³C NMR Chemical Shifts
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Influencing Factors |
|---|---|---|
| Carbonyl (C=O) | ~170 ppm | Typical ester carbonyl shift. |
| Aromatic C-1 | ~134 ppm | Substituted aromatic carbon. |
| Aromatic C-2 | ~136 ppm | Carbon bearing the methyl group. |
| Aromatic C-3 | ~148 ppm | Carbon bearing the nitro group (strongly deshielded). |
| Aromatic C-4 | ~125 ppm | Aromatic CH ortho to nitro group. |
| Aromatic C-5 | ~129 ppm | Aromatic CH. |
| Aromatic C-6 | ~132 ppm | Aromatic CH. |
| Methylene (-CH₂-) | ~41 ppm | Benzylic carbon attached to a carbonyl. |
| Ester Methyl (-OCH₃) | ~52 ppm | Typical ester methoxy (B1213986) carbon. |
| Ring Methyl (-CH₃) | ~18 ppm | Typical aryl methyl carbon. |
UV-Vis Spectra Predictions
The electronic absorption spectrum (UV-Vis) of this compound is dominated by the nitrophenyl chromophore. Time-dependent density functional theory (TD-DFT) is the standard method for predicting UV-Vis spectra, calculating the energies of electronic transitions from the ground state to various excited states. researchgate.netmdpi.com
The spectrum is expected to show strong absorptions corresponding to π → π* transitions within the aromatic system, which are typical for substituted benzenes. The presence of the nitro group introduces the possibility of n → π* transitions, involving the non-bonding electrons on the oxygen atoms, though these are often weaker and may be obscured by the more intense π → π* bands.
Computational modeling using TD-DFT would predict the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. For a nitroaromatic compound like this, strong absorption is expected in the UV region. The primary π → π* transition for the nitrophenyl chromophore is typically observed between 250-300 nm. Solvatochromic shifts are also expected; an increase in solvent polarity would likely cause a red shift (shift to longer wavelength) of the π → π* band and a blue shift (shift to shorter wavelength) of the n → π* band. ucsb.edu
Based on TD-DFT studies of similar nitro-substituted compounds, the following predictions can be made: qnl.qatubitak.gov.tr
Primary Absorption Band (π → π): A strong absorption band with a predicted λmax in the range of 260–280 nm . This transition involves the promotion of an electron from a π bonding orbital to a π antibonding orbital of the nitrophenyl system.
Secondary Absorption Band (n → π*): A weaker absorption band is predicted at a longer wavelength, likely in the range of 320-350 nm . This band may be less intense and could appear as a shoulder on the primary peak.
These computational predictions provide a detailed, atomistic-level understanding of the molecule's properties, guiding experimental work and aiding in the interpretation of analytical data.
Environmental Fate and Degradation Pathways of Methyl 2 2 Methyl 3 Nitrophenyl Acetate
Hydrolytic Degradation in Aqueous Environments
Hydrolysis is a key chemical process that can contribute to the degradation of esters in aquatic environments. The rate of this reaction is significantly influenced by the pH of the water.
pH-Dependent Hydrolysis Kinetics
The hydrolysis of esters like Methyl 2-(2-methyl-3-nitrophenyl)acetate is expected to be catalyzed by both acids and bases. Generally, the rate of hydrolysis is slowest in the neutral pH range and increases under acidic or, more significantly, alkaline conditions. This is because the ester linkage is susceptible to nucleophilic attack by hydroxide (B78521) ions (in basic conditions) and protonation of the carbonyl oxygen (in acidic conditions), which facilitates cleavage of the ester bond.
Interactive Data Table: Illustrative Hydrolysis Rate Constants for p-Nitrophenyl Acetate (B1210297) (pNPA) under Different Conditions
Note: This data is for the analogous compound p-Nitrophenyl Acetate and is intended to be illustrative of the principles of ester hydrolysis.
| Catalyst/Condition | pH | Temperature (°C) | Second-Order Rate Constant (M⁻¹s⁻¹) |
| Hydroxide Ion | >7 | 25 | Increases with pH |
| Imidazole | ~7 | 20 | Varies with concentration |
| 2-Methylimidazole | ~7 | 20 | Varies with concentration |
| Acidic (e.g., HCl) | <7 | 25 | Increases with decreasing pH |
Identification of Hydrolysis Products
The hydrolysis of this compound would cleave the ester bond, yielding two primary products: 2-(2-methyl-3-nitrophenyl)acetic acid and methanol (B129727).
The reaction can be represented as follows: C₁₀H₁₁NO₄ + H₂O → C₉H₉NO₄ + CH₃OH (this compound + Water → 2-(2-methyl-3-nitrophenyl)acetic acid + Methanol)
The formation of these products is analogous to the well-documented hydrolysis of other nitrophenyl esters, which yield the corresponding nitrophenol and the carboxylic acid from the ester's alcohol and acyl portions, respectively. scholaris.caacs.org
Photolytic Degradation under Environmental Conditions
Sunlight can play a crucial role in the degradation of nitroaromatic compounds in the environment through photolysis. This can occur via direct absorption of light energy by the molecule or through indirect reactions with photochemically generated reactive species.
Direct Photolysis Pathways
Nitroaromatic compounds can absorb ultraviolet (UV) radiation from sunlight, which can lead to the excitation of electrons and subsequent chemical reactions. For a molecule like this compound, direct photolysis could potentially lead to the cleavage of the ester bond or transformations involving the nitro group. The photochemistry of substituted phenylacetic acid esters can involve complex radical and ionic pathways. acs.orgacs.org The presence of the nitro group is expected to influence the photolytic stability of the molecule.
Indirect Photolysis Mechanisms (e.g., via hydroxyl radicals)
In natural waters, the presence of dissolved organic matter and other sensitizers can lead to the formation of highly reactive species, such as hydroxyl radicals (•OH), upon exposure to sunlight. These radicals are powerful oxidizing agents that can react with a wide range of organic pollutants. usgs.govacs.org
The reaction of hydroxyl radicals with nitroaromatic compounds is a significant degradation pathway. acs.org For this compound, •OH radicals could attack the aromatic ring, the methyl group, or the acetate moiety, initiating a series of oxidative reactions that can lead to the breakdown of the parent compound. Studies on the photocatalytic degradation of nitrotoluenes have shown that hydroxylation of the aromatic ring is a key initial step. nih.gov
Biotransformation and Microbial Degradation in Soil and Water Systems
Microorganisms in soil and water possess a diverse array of enzymes that can break down complex organic molecules, including nitroaromatic compounds. nih.govdtic.mil The biodegradation of these compounds can occur under both aerobic and anaerobic conditions.
Several bacterial strains have been identified that can degrade nitrotoluenes and other nitroaromatic compounds. nih.govrsc.orgasm.org The initial steps in the microbial degradation of a compound like this compound are likely to involve one of two main enzymatic strategies:
Reduction of the nitro group: Many microorganisms can reduce the nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.gov These reduced intermediates are often more susceptible to further degradation.
Oxidation of the methyl group or aromatic ring: Aerobic bacteria can initiate degradation by oxidizing the methyl group on the aromatic ring to a carboxylic acid. asm.org For instance, Pseudomonas sp. strain 4NT degrades 4-nitrotoluene (B166481) by oxidizing the methyl group to form 4-nitrobenzyl alcohol, which is then converted to 4-nitrobenzoate. asm.org Dioxygenase enzymes can also hydroxylate the aromatic ring, leading to the elimination of the nitro group as nitrite. researchgate.net
Following these initial transformations, the resulting intermediates can undergo ring cleavage and be further metabolized, potentially leading to complete mineralization to carbon dioxide, water, and inorganic nitrogen. The ester linkage in this compound would also be susceptible to enzymatic hydrolysis by microbial esterases. nih.govmdpi.com
Interactive Data Table: Potential Microbial Degradation Pathways for Nitroaromatic Compounds
Note: This table presents generalized initial transformation pathways observed for analogous nitroaromatic compounds and the types of microorganisms involved.
| Degradation Pathway | Key Enzymes | Example Intermediates | Type of Microorganism |
| Nitro Group Reduction | Nitroreductases | Aminotoluenes, Hydroxylaminotoluenes | Bacteria (e.g., Pseudomonas, Clostridium), Fungi |
| Methyl Group Oxidation | Monooxygenases, Dehydrogenases | Nitrobenzyl alcohols, Nitrobenzaldehydes, Nitrobenzoic acids | Bacteria (e.g., Pseudomonas) |
| Aromatic Ring Dioxygenation | Dioxygenases | Methylcatechols, Protocatechuate | Bacteria (e.g., Acidovorax) |
| Ester Hydrolysis | Esterases | 2-(2-methyl-3-nitrophenyl)acetic acid, Methanol | Various Bacteria and Fungi |
Following a comprehensive search for scientific literature, it has been determined that there is no publicly available research data on the environmental fate and degradation pathways of the specific chemical compound, this compound.
Detailed studies concerning its aerobic and anaerobic degradation, the characterization of its microbial metabolites, its sorption and leaching behavior in soil, or its volatilization from water and soil surfaces could not be located in published scientific papers or environmental databases.
Therefore, it is not possible to provide a scientifically accurate and detailed article on the "" as requested. The creation of such an article requires specific experimental data that, for this particular compound, does not appear to exist in the public domain. Any attempt to generate the requested content would be speculative and would not meet the required standards of scientific accuracy.
Applications of Methyl 2 2 Methyl 3 Nitrophenyl Acetate As a Chemical Building Block
Role in the Synthesis of Complex Organic Molecules
The primary documented application of derivatives of Methyl 2-(2-methyl-3-nitrophenyl)acetate is in the pharmaceutical industry. The corresponding carboxylic acid, 2-methyl-3-nitrophenylacetic acid, is a key intermediate in the synthesis of Ropinirole. google.com Ropinirole is a dopamine (B1211576) agonist used in the treatment of Parkinson's disease and restless legs syndrome. google.com
The synthesis of Ropinirole from 2-methyl-3-nitrophenylacetic acid involves a multi-step process that highlights the utility of this structural motif. The process typically involves the conversion of the carboxylic acid to an acid chloride, followed by amidation with dipropylamine. Subsequent reduction of the amide and the nitro group, followed by cyclization, yields the final indolone structure of Ropinirole. google.com Given that esters are readily hydrolyzed to their corresponding carboxylic acids, this compound serves as a direct and valuable precursor in this synthetic pathway.
The strategic positioning of the methyl and nitro groups is crucial for the eventual cyclization to form the indolone core of Ropinirole. The ortho-relationship of the acetic acid side chain and the nitro group (which is ultimately reduced to an amine) facilitates the final ring-closing step.
While its role in the synthesis of Ropinirole is well-established, the application of this compound in the synthesis of other complex, non-pharmaceutical organic molecules is less documented in publicly available literature. However, its structure suggests potential for broader applications in the synthesis of various substituted aromatic compounds.
Use in the Development of Novel Organic Reaction Methodologies
This compound, as a substituted nitroaromatic compound, is a suitable substrate for the development and optimization of new synthetic methods. The presence of both an electron-withdrawing nitro group and an electron-donating methyl group, along with the ester functionality, provides a platform to test the robustness and selectivity of new catalytic systems.
For instance, the development of novel reduction methods for nitroarenes could utilize this molecule as a model substrate. researchgate.net Researchers could investigate the selective reduction of the nitro group in the presence of the ester functionality using new catalysts or reaction conditions. The success of such a transformation would be indicative of the catalyst's chemoselectivity.
Furthermore, this compound could be employed in the development of cascade or multicomponent reactions. nih.govgoogle.comnih.gov For example, a reaction sequence could be designed where the nitro group is first reduced, and the resulting amine undergoes an in-situ cyclization or condensation with another reagent. The efficiency and yield of such a cascade would provide valuable data on the utility of the newly developed methodology.
The development of new C-H activation or cross-coupling methodologies could also benefit from using this compound as a test substrate. The different electronic environments of the aromatic protons could be used to probe the regioselectivity of novel catalytic systems.
While specific instances of this particular molecule being used to pioneer a new reaction class are not readily found, its structural features make it an ideal candidate for such methodological studies.
Utilization as a Precursor for Heterocyclic Compound Synthesis
The structure of this compound is well-suited for the synthesis of various heterocyclic compounds, particularly those containing nitrogen. The key transformation is the reductive cyclization of the ortho-nitro group and the acetic acid side chain. nih.govnih.govrsc.org
Indole (B1671886) Derivatives: One of the most prominent applications of ortho-nitroaryl compounds with an adjacent two-carbon chain is in the synthesis of indoles. Reduction of the nitro group in this compound would generate an intermediate amino compound. This intermediate can then undergo spontaneous or acid-catalyzed cyclization to form a substituted oxindole, which can be further transformed into various indole derivatives. The Fischer indole synthesis is a classic method for indole formation, and while it proceeds through a different mechanism involving hydrazones, the general principle of using substituted anilines to construct the indole ring is relevant here. sapub.orgnih.gov A patent describes a process for preparing 4-aminoindole (B1269813) starting from 2-methyl-3-nitroaniline, which involves cyclization to form a 4-nitroindole (B16737) intermediate that is subsequently reduced. nih.gov
Quinoline (B57606) Derivatives: While the synthesis of quinolines often involves different starting materials and reaction pathways like the Skraup, Doebner-Von Miller, or Friedlander syntheses, the reductive cyclization of ortho-nitrophenyl compounds bearing a suitable side chain can also be a viable route. derpharmachemica.comresearchgate.netCurrent time information in Jakarta, ID.researchgate.net For this compound, a synthetic strategy could involve modification of the acetate (B1210297) side chain to introduce a carbonyl group at the beta-position, followed by reductive cyclization to form a quinoline ring.
The following table summarizes the potential heterocyclic systems that could be synthesized from this compound and the key reaction types involved.
| Target Heterocycle | Key Reaction Type |
| Indoles/Oxindoles | Reductive Cyclization |
| Quinolines | Side-chain modification followed by Reductive Cyclization |
Contribution to Fundamental Studies on Structure-Reactivity Relationships in Nitroaromatic Esters
This compound is an excellent model compound for studying the interplay of electronic and steric effects on the reactivity of nitroaromatic esters. The molecule contains three key substituents on the benzene (B151609) ring: a nitro group, a methyl group, and a methyl acetate group, each influencing the electron density and steric environment of the ring and the ester functionality.
Electronic Effects: The nitro group is a strong electron-withdrawing group, both through induction and resonance. This deactivates the aromatic ring towards electrophilic substitution and activates it towards nucleophilic aromatic substitution. Conversely, the methyl group is an electron-donating group through induction and hyperconjugation, which activates the ring towards electrophilic attack. The methyl acetate group is generally considered to be electron-withdrawing. The combined electronic influence of these groups on the reactivity of the aromatic ring and the ester carbonyl group can be systematically studied.
Structure-Reactivity Studies: Kinetic studies on the hydrolysis of the ester group in this compound and its isomers can provide valuable data for Hammett plots. derpharmachemica.comresearchgate.net By comparing the reaction rates of different substituted nitrophenyl acetates, the electronic effects of the substituents on the transition state of the hydrolysis reaction can be quantified. Such studies contribute to a deeper understanding of linear free-energy relationships in organic chemistry.
The table below outlines the expected electronic effects of the substituents in this compound.
| Substituent | Position | Electronic Effect |
| -NO₂ | 3 | Strong electron-withdrawing |
| -CH₃ | 2 | Electron-donating |
| -CH₂COOCH₃ | 1 | Electron-withdrawing |
These competing electronic effects make this compound a valuable tool for fundamental research into reaction mechanisms and the factors that govern chemical reactivity.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for preparing Methyl 2-(2-methyl-3-nitrophenyl)acetate, and how can regioselectivity be controlled?
- Answer : The synthesis typically involves nitration of a substituted phenylacetic acid derivative followed by esterification. Regioselectivity in nitration can be influenced by steric and electronic effects of existing substituents. For example, meta-directing groups like methyl may favor nitration at specific positions. Optimization of reaction conditions (e.g., HNO₃/H₂SO₄ concentration, temperature) is critical to minimize byproducts. Post-synthesis purification via column chromatography or recrystallization is recommended .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Answer :
- ¹H/¹³C NMR : Key signals include the methyl ester (δ ~3.6–3.8 ppm for CH₃O) and aromatic protons (δ ~7.0–8.5 ppm). The nitro group deshields adjacent protons, causing distinct splitting patterns .
- IR : Strong C=O ester stretching (~1740 cm⁻¹) and NO₂ asymmetric/symmetric stretches (~1520 and ~1350 cm⁻¹).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z ≈ 223 for [M]⁺) and fragmentation patterns confirm the ester backbone and nitro group .
Q. How should this compound be stored to prevent degradation?
- Answer : Store at –20°C in airtight, light-resistant containers under inert gas (N₂/Ar) to avoid hydrolysis of the ester group or nitro reduction. Stability tests suggest a shelf life of ≥5 years under these conditions .
Advanced Research Questions
Q. How can crystallographic data (e.g., space group, hydrogen bonding) inform the molecular packing of this compound?
- Answer : Single-crystal X-ray diffraction (SC-XRD) using CuKα radiation (λ = 1.54184 Å) reveals unit cell parameters (e.g., a = 29.96 Å, β = 132.8° for a related compound) and space group (e.g., C2/c). Hydrogen-bonding networks (e.g., N–H⋯O) can form dimers, influencing crystal packing. Software like SHELX (for refinement) and ORTEP-3 (for visualization) are critical for analysis .
Q. What role do substituent positions (e.g., nitro at C3 vs. C4) play in the compound’s reactivity and intermolecular interactions?
- Answer : Ortho-nitro groups increase steric hindrance, reducing nucleophilic attack on the ester carbonyl. Meta-nitro groups enhance electron withdrawal, polarizing the aromatic ring and stabilizing charge-transfer complexes. Comparative studies of positional isomers (e.g., 3-nitro vs. 4-nitro derivatives) reveal differences in melting points and solubility .
Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of derivatives of this compound?
- Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to assess stability. Molecular docking simulations (e.g., AutoDock Vina) model interactions with biological targets (e.g., enzymes), predicting binding affinities. For example, nitro groups may engage in π-π stacking with aromatic amino acid residues .
Q. What experimental strategies resolve racemic mixtures of structurally analogous esters?
- Answer : Chiral resolution via diastereomeric salt formation (e.g., using (R)- or (S)-1-phenylethylamine) or enzymatic kinetic resolution (e.g., lipase-catalyzed hydrolysis). Chiral HPLC with amylose-based columns can separate enantiomers, with retention times dependent on steric interactions .
Key Challenges and Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
